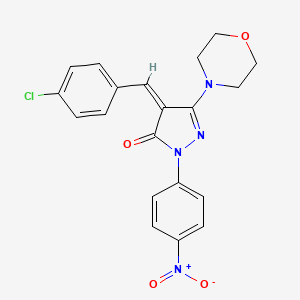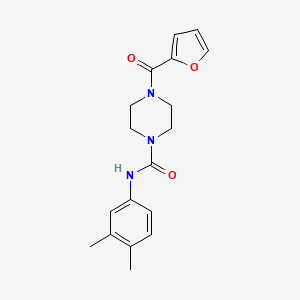![molecular formula C17H22N4OS B5426442 N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5426442.png)
N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a triazole ring, and a sulfanyl-acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反応の分析
Types of Reactions
N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The overall effect of the compound is determined by the combined actions of these functional groups on their respective targets.
類似化合物との比較
Similar Compounds
- N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide
- N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide
Uniqueness
N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability. The sulfanyl group provides redox activity, which can be leveraged in various applications. The triazole ring offers a versatile scaffold for further functionalization and interaction with biological targets.
特性
IUPAC Name |
N-cyclopentyl-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-7-9-15(10-8-12)21-13(2)19-20-17(21)23-11-16(22)18-14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCRQZTJRYLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B5426364.png)

![2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5426379.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426381.png)
![2,2,2-trifluoro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426395.png)
![2-(4-chlorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5426410.png)
![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)
![Ethyl 4-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate](/img/structure/B5426418.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5426426.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426427.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)

![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
